molecular formula C17H21NO B2607952 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole CAS No. 866008-60-8

2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole

Cat. No.: B2607952
CAS No.: 866008-60-8
M. Wt: 255.361
InChI Key: AEWSLPHBCSTBNF-UHFFFAOYSA-N
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Description

The chemical entity 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole represents a sophisticated heterocyclic scaffold of significant interest in advanced chemical research. This hybrid molecule, incorporating both pyrrole and 2,3-dihydrobenzofuran motifs, is primarily investigated for its potential as a key intermediate in the synthesis of novel functional materials and pharmacologically active compounds. Researchers are exploring its unique three-dimensional structure and electronic properties for applications in medicinal chemistry, particularly as a precursor in developing candidates for targeting various disease pathways. The fused aromatic system is studied for its potential bioactivity, which may arise from specific interactions with enzymatic targets. In material science, its complex ring system and potential for derivatization make it a candidate for developing advanced organic ligands and molecular components. This compound is supplied exclusively for laboratory research to facilitate the discovery and development of new chemical entities and is strictly for use in controlled experimental settings by qualified scientists.

Properties

IUPAC Name

2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11-6-9-15(18-12(2)7-8-13(18)3)16-14(11)10-17(4,5)19-16/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSLPHBCSTBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N3C(=CC=C3C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

NMR Spectral Trends

  • Trifluoromethoxyphenyl Analog : The ¹H NMR spectrum of the trifluoromethoxyphenyl-substituted pyrrole (δ 2.23 and 2.36 ppm for methyl groups) highlights deshielding effects from the electron-withdrawing CF₃O group, which are absent in the target compound’s dihydrobenzofuran substituent .
  • Dihydrobenzofuran Systems : Crystal structures of related dihydrobenzodiazepines (e.g., 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine) reveal dihedral angles of 17–21° between aromatic and heterocyclic rings, suggesting moderate planarity. Similar distortions may occur in the target compound, affecting solubility and melting points .

Elemental Analysis and Purity

  • The trifluoromethoxyphenyl analog shows close agreement between calculated and found elemental composition (C: 49.07% vs. 49.23%), indicating high purity under optimized conditions . For the target compound, analogous rigor in synthesis would be critical to minimize by-products from sterically challenging reactions.

Functional and Application-Based Comparisons

  • Biological Activity : While the target compound’s bioactivity is undocumented, 1,3,4-thiadiazole derivatives of pyrroles exhibit antimicrobial properties, suggesting that functionalization of the dihydrobenzofuran-pyrrole scaffold could yield bioactive molecules .
  • Thermal Stability : The trifluoromethoxyphenyl analog melts at 220°C, whereas dihydrobenzofuran systems (e.g., benzodiazepines) often exhibit lower melting points due to flexible conformations. The target compound’s stability may depend on crystal packing influenced by hydrogen bonding (e.g., N–H⋯O interactions) .

Biological Activity

The compound 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole is a complex organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H25NC_{18}H_{25}N with a molecular weight of approximately 265.4 g/mol. The structure includes a pyrrole ring substituted with a dimethyl group and a benzofuran moiety. This unique configuration may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₅N
Molecular Weight265.4 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Case Study: Cytotoxicity Assays

In a study evaluating similar compounds, the following results were noted:

  • Compound A (similar structure): IC₅₀ values of 3.79 µM against MCF7 (breast cancer) cells.
  • Compound B : Exhibited IC₅₀ values of 0.39 µM against A549 (lung cancer) cells.

Table 2: Cytotoxicity Data from Related Compounds

CompoundCell LineIC₅₀ (µM)
Compound AMCF73.79
Compound BA5490.39
Compound CNCI-H46042.30

These findings suggest that structural modifications in similar compounds may lead to enhanced cytotoxicity against cancer cell lines.

The biological activity of pyrrole derivatives often involves interactions with cellular targets such as enzymes and receptors associated with cancer progression. For instance:

  • Aurora Kinase Inhibition : Some pyrrole derivatives have been documented to inhibit Aurora-A kinase, a critical regulator in cell division.
  • Microtubule Disruption : Certain compounds lead to the disassembly of microtubules, inducing apoptosis in cancer cells.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate signaling pathways involved in inflammation.

Table 3: Pharmacological Effects of Related Compounds

EffectCompoundReference
Anti-inflammatoryCompound D
AnalgesicCompound E

Q & A

Q. Characterization :

  • FTIR : Confirm functional groups (e.g., C=O, C-N stretches) and compare to reference spectra .
  • NMR : Use 1H^1H-NMR to identify proton environments (e.g., methyl groups at δ ~2.14 ppm, aromatic protons at δ ~5.71 ppm) .
  • X-ray crystallography : Resolve structural details (e.g., dihedral angles, hydrogen bonding) using SHELXL refinement .

Q. Table 1: Key Crystallographic Parameters

ParameterValue ()
Space groupP21/cP2_1/c
a,b,ca, b, c9.0548 Å, 23.246 Å, 11.5613 Å
β\beta100.483°
VV2392.9 ų

Advanced: How can crystallographic disorder in this compound be resolved during refinement?

Answer:
Crystallographic disorder often arises from dynamic molecular conformations. Strategies include:

  • Multi-component refinement : Split disordered atoms into partial occupancy sites using SHELXL .
  • Restraints : Apply geometric (e.g., DFIX) and thermal parameter (SIMU) restraints to stabilize refinement .
  • Validation tools : Use Rint_{int} (<0.05) and I>2σ(I)I > 2\sigma(I) criteria to ensure data quality .

Example : In a related benzodiazepine structure, hydrogen bonding (N–H⋯O, O–H⋯N) stabilized the crystal lattice, reducing disorder .

Basic: What safety precautions are required when handling this compound?

Answer:
Refer to GHS hazard classifications:

  • H302 : Harmful if swallowed. Use PPE (gloves, lab coat) and avoid ingestion.
  • H315/H319 : Causes skin/eye irritation. Employ fume hoods and safety goggles.
  • H335 : Respiratory tract irritation. Ensure adequate ventilation .

Q. First aid :

  • Inhalation: Move to fresh air; administer artificial respiration if needed.
  • Skin/eye contact: Rinse with water for ≥15 minutes.

Advanced: How can computational modeling predict the compound’s bioactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to evaluate conformational stability .

Q. Table 2: Computational Parameters (Example from Related Studies)

ParameterValue
HOMO-LUMO gap~4.5 eV (indicative of stability)
Binding affinity−8.2 kcal/mol (hypothetical target)

Advanced: How do hydrogen-bonding patterns influence the compound’s solid-state stability?

Answer:
Hydrogen bonds (e.g., N–H⋯O, C–H⋯π) stabilize crystal packing. For example:

  • In a benzofuran derivative, dihedral angles between aromatic and heterocyclic rings (~17–21°) minimized steric strain .
  • Zigzag chains along [001] via O–H⋯N bonds enhance thermal stability .

Methodological tip : Use Mercury software to visualize intermolecular interactions from CIF files .

Basic: What analytical techniques are critical for verifying purity and structural integrity?

Answer:

  • HPLC-MS : Detect impurities (<0.1%) and confirm molecular weight (351.36 g/mol) .
  • Elemental analysis : Validate empirical formula (e.g., C19_{19}H20_{20}F3_3NO2_2) with <0.5% deviation .
  • Melting point : Compare experimental (e.g., 149°C for analogs) to literature values .

Advanced: What mechanisms underlie its potential biological activity in cancer research?

Answer:
Hypothetical mechanisms (based on pyrrole derivatives):

  • Apoptosis induction : Inhibit Bcl-2 proteins via π-π stacking interactions .
  • Reactive Oxygen Species (ROS) modulation : Electrophilic substituents (e.g., trifluoroacetyl) may disrupt redox balance .
  • Enzyme inhibition : Molecular docking suggests affinity for cytochrome P450 isoforms .

Validation : Pair in vitro cytotoxicity assays (e.g., MTT) with computational predictions .

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